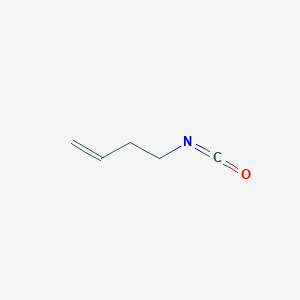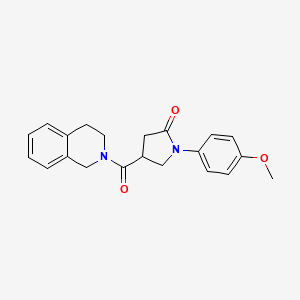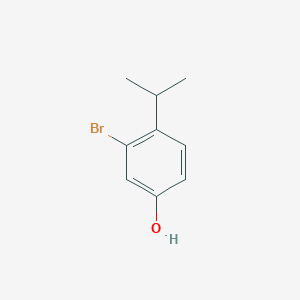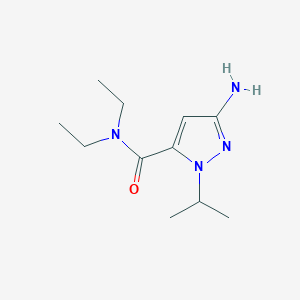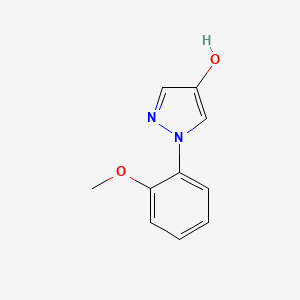
1-(2-Methoxyphenyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methoxyphenyl)-1H-pyrazol-4-ol” likely belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various reactions . For instance, 1H-1,2,3-triazole derivatives have been synthesized by the cyclization of aryl azides with 2-benzothiazolylacetonone .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For example, 1-(2-Methoxyphenyl)piperazine has been reacted with oxetane to obtain a key intermediate in the synthesis of urapidil .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-Methoxy-4-methylphenol is a colorless liquid with a density of 1.054 g/cm3 .Scientific Research Applications
Corrosion Inhibition in Petroleum Industry 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol derivatives have been explored for their application as corrosion inhibitors, particularly in the petroleum industry. A study by Singh et al. (2020) focused on green synthesized pyrazol derivatives for N80 steel corrosion mitigation in a simulated acidizing environment, highlighting their high protection efficiency and suggesting a significant role in oil well stimulation processes. The derivatives showed mixed inhibitor action and protection efficiencies of up to 98.4%, indicating their potential as effective corrosion inhibitors (Singh et al., 2020).
Molecular Structure Analysis Research on the molecular structure of this compound derivatives provides insights into their chemical properties and potential applications. Wang et al. (2013) prepared new 3,5-diaryl-1H-pyrazoles and analyzed their structures, showing the presence of intermolecular hydrogen bonds forming cyclic dimers. This structural analysis is fundamental for understanding the reactivity and potential utility of these compounds in various chemical reactions and material science applications (Wang et al., 2013).
Antibacterial Activity Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. Rai et al. (2009) synthesized a series of novel oxadiazoles derived from this compound and tested their efficacy against various bacterial strains, identifying compounds with significant antibacterial activity. This suggests a potential application of these derivatives in developing new antibacterial agents (Rai et al., 2009).
Synthesis and Characterization The synthesis and characterization of this compound derivatives are crucial for their application in scientific research. Shabalala et al. (2020) reported an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, including a 2-methoxy-phenyl compound. Their study emphasizes the importance of catalyst-free, green protocols for rapid synthesis and characterizes the products through various analytical techniques, indicating the potential for these compounds in green chemistry and material science (Shabalala et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11-12/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHNCUXYCCXRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1894205-07-2 |
Source


|
| Record name | 1-(2-methoxyphenyl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2775766.png)
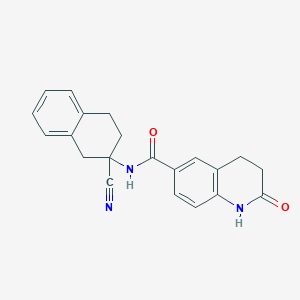
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2775768.png)

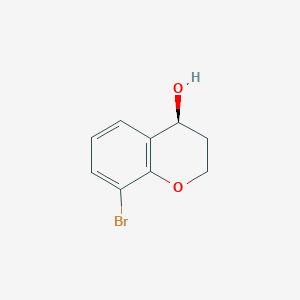


![1,3,7-trimethyl-8-(3-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775774.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2775775.png)
